molecular formula C34H34N2O9 B6297270 Fmoc-L-Orn(DMOAcC)-OH CAS No. 2389078-43-5

Fmoc-L-Orn(DMOAcC)-OH

Cat. No.: B6297270
CAS No.: 2389078-43-5
M. Wt: 614.6 g/mol
InChI Key: SFQWIIHUNVOTCX-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Orn(DMOAcC)-OH is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The Fmoc group is commonly used in peptide synthesis to protect the amino group, allowing for selective deprotection and subsequent peptide bond formation. The DMOAcC group is a specific modification that enhances the compound’s properties for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Orn(DMOAcC)-OH typically involves the protection of the amino group of L-ornithine with the Fmoc group. This is achieved by reacting L-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate. The DMOAcC group is then introduced through a series of reactions involving specific reagents and conditions. The overall process requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, solvents, and purification techniques. The final product is typically obtained through crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Orn(DMOAcC)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of deprotected amino acids .

Scientific Research Applications

Fmoc-L-Orn(DMOAcC)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used in peptide synthesis for the development of novel peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in drug discovery and development, particularly in the design of peptide-based therapeutics.

    Industry: Applied in the production of functional materials and biomaterials.

Mechanism of Action

The mechanism of action of Fmoc-L-Orn(DMOAcC)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon selective deprotection, the amino group is free to form peptide bonds with other amino acids. The DMOAcC modification enhances the compound’s stability and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Orn(Boc)-OH: Another protected form of L-ornithine with a different protecting group (Boc).

    Fmoc-L-Lys(Boc)-OH: A similar compound with lysine instead of ornithine.

    Fmoc-L-Arg(Pbf)-OH: A protected form of L-arginine with a different protecting group (Pbf).

Uniqueness

Fmoc-L-Orn(DMOAcC)-OH is unique due to its specific DMOAcC modification, which provides enhanced stability and reactivity compared to other protected amino acids. This makes it particularly useful in applications requiring high precision and control.

Properties

IUPAC Name

(2S)-5-[acetyl-[(6,7-dimethoxy-2-oxochromen-4-yl)methyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N2O9/c1-20(37)36(18-21-15-32(38)45-29-17-31(43-3)30(42-2)16-26(21)29)14-8-13-28(33(39)40)35-34(41)44-19-27-24-11-6-4-9-22(24)23-10-5-7-12-25(23)27/h4-7,9-12,15-17,27-28H,8,13-14,18-19H2,1-3H3,(H,35,41)(H,39,40)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWIIHUNVOTCX-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CC(=O)OC5=CC(=C(C=C45)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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